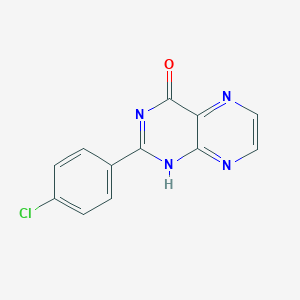

2-(4-Chlorophenyl)pteridin-4(1H)-one

描述

2-(4-Chlorophenyl)pteridin-4(1H)-one is a heterocyclic compound that belongs to the pteridine family It is characterized by a pteridine ring system substituted with a 4-chlorophenyl group at the 2-position

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)pteridin-4(1H)-one typically involves the condensation of 4-chloroaniline with a suitable pteridine precursor. One common method includes the reaction of 4-chloroaniline with 2,4,5-triaminopyrimidine under acidic conditions to form the desired pteridine derivative. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

化学反应分析

Types of Reactions

2-(4-Chlorophenyl)pteridin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pteridine N-oxides.

Reduction: Reduction reactions can convert the compound to its dihydro or tetrahydro derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atom.

Major Products Formed

Oxidation: Pteridine N-oxides.

Reduction: Dihydro or tetrahydro pteridine derivatives.

Substitution: Various substituted pteridine derivatives depending on the nucleophile used.

科学研究应用

Synthesis of 2-(4-Chlorophenyl)pteridin-4(1H)-one

The synthesis of this compound typically involves the reaction of appropriate pteridine derivatives with chlorinated phenyl compounds. Various methods have been reported, including:

- Condensation Reactions : Utilizing starting materials like 4-chloroaniline and pteridine derivatives in the presence of suitable reagents such as phosphoryl chloride and dimethylformamide (DMF) to achieve desired substitutions on the pteridine ring system .

- Multi-step Synthetic Routes : These often involve intermediate compounds that undergo further transformations to yield the final product. For instance, the synthesis may begin with 4,5-diamino-6-hydroxypyrimidine, leading to various substituted pteridines .

Antiviral Properties

Research has indicated that certain pteridine derivatives, including this compound, exhibit antiviral properties. Specifically, they have been explored for their efficacy against viruses of the Flaviviridae family, such as Hepatitis C virus (HCV). The compounds demonstrated selective inhibition of viral replication without significant activity against other RNA viruses like HIV .

Antitubercular Activity

A study highlighted the potential of pteridine derivatives as anti-tuberculosis agents. The synthesized derivatives were evaluated against drug-resistant strains of Mycobacterium tuberculosis. Results showed that some compounds exhibited significant anti-TB activity comparable to standard treatments like streptomycin and ciprofloxacin .

Antitumor Activity

Pteridine derivatives have also been investigated for their antitumor properties. The structural modifications around the pteridine core can enhance selectivity for tumor cells while minimizing toxicity to normal cells. This aspect is crucial in cancer therapy where targeted action can lead to better patient outcomes .

Therapeutic Applications

The applications of this compound extend into several therapeutic areas:

- Antiviral Medications : As mentioned, its role in inhibiting HCV makes it a candidate for developing antiviral drugs aimed at treating viral infections.

- Anti-Tuberculosis Agents : Given the rising incidence of drug-resistant tuberculosis, compounds like this compound could provide alternative therapeutic options.

- Cancer Therapy : The potential antitumor activity positions this compound as a candidate for further development in oncology.

Case Studies and Research Findings

作用机制

The mechanism of action of 2-(4-Chlorophenyl)pteridin-4(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and enzyme activity.

相似化合物的比较

Similar Compounds

- 2-(4-Chlorophenyl)pteridin-4-amine

- 6,7-bis(4-chlorophenyl)pteridin-4-amine

- 2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-ylamine

Uniqueness

2-(4-Chlorophenyl)pteridin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

生物活性

2-(4-Chlorophenyl)pteridin-4(1H)-one, also known by its CAS number 155513-86-3, is a pteridine derivative that has garnered attention due to its potential biological activities. Pteridines are a class of compounds that play significant roles in various biological processes, and modifications to their structure can lead to diverse pharmacological properties.

Chemical Structure

The molecular formula of this compound is . Its structure features a pteridine core with a chlorophenyl substituent, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Research indicates that it may influence several biochemical pathways, including:

- Cell Proliferation : The compound shows potential anti-proliferative effects on cancer cell lines, suggesting it may inhibit tumor growth.

- Apoptosis Induction : It has been observed to induce apoptosis in certain cell types, which is vital for cancer therapy.

- Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in cellular signaling pathways.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound:

- In vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. For instance, it inhibited cell growth in A549 (lung cancer) and MDA-MB-231 (breast cancer) cells with IC50 values in the low micromolar range.

Antimicrobial Activity

Research has indicated that this compound may possess antimicrobial properties. It has shown effectiveness against certain bacterial strains, suggesting potential applications in treating infections.

Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective effects, potentially benefiting conditions like neurodegenerative diseases. The exact mechanisms remain under investigation but may involve modulation of neurotransmitter systems.

Case Studies

- Cytotoxicity Assays : A study conducted on the cytotoxic effects of this compound revealed significant inhibition of cell viability in human glioblastoma cell lines. The findings indicated an IC50 value of approximately 5 µM, highlighting its potential as an anticancer agent.

- Antimicrobial Testing : In a comparative study against common pathogens, the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, initial assessments suggest it has favorable absorption characteristics and moderate bioavailability. Further research is needed to elucidate its metabolic pathways and excretion routes.

Summary Table of Biological Activities

属性

IUPAC Name |

2-(4-chlorophenyl)-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN4O/c13-8-3-1-7(2-4-8)10-16-11-9(12(18)17-10)14-5-6-15-11/h1-6H,(H,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MULZJFKFNPPDRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=NC=CN=C3C(=O)N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10450173 | |

| Record name | 2-(4-Chlorophenyl)pteridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155513-86-3 | |

| Record name | 2-(4-Chlorophenyl)pteridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。